Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases . The interactions between this compound and these enzymes are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant changes in cellular function and metabolism. It is essential to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCHJAQBNXPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627891 | |
Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406235-30-1 | |
Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.